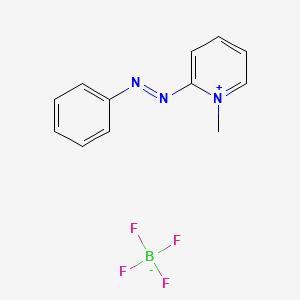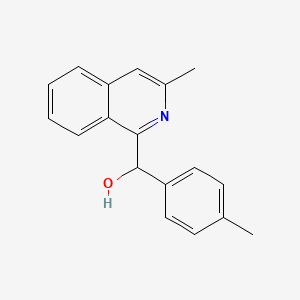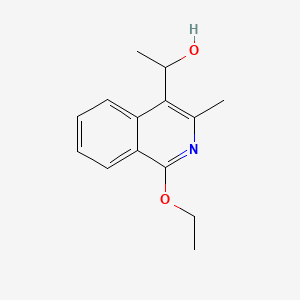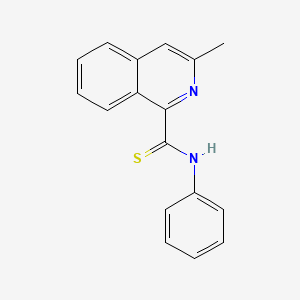
Cerium138
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cerium-138 is an isotope of cerium, a rare-earth element. It has a mass number of 138, which means it has 138 nucleons (protons and neutrons combined). It has 58 protons, which is the atomic number of cerium, and therefore it has 80 neutrons . Cerium-138 is one of the four stable isotopes of cerium, the others being 136 Ce, 140 Ce, and 142 Ce .
Molecular Structure Analysis
Cerium-138 has a face-centered cubic crystal structure at room temperature . A study on the topological descriptors and structural analysis of cerium oxide nanostructures has been conducted, which could provide insights into the molecular structure of Cerium-138 .
Chemical Reactions Analysis
The 138 La– 138 Ce isotope system has been regarded as a useful radiogenic tracer for geochronology studies . Cerium-138, like other cerium isotopes, can react with various elements and compounds, which can be analyzed using various techniques .
Physical And Chemical Properties Analysis
Cerium-138 has an isotopic mass of 137.90599 u and a calculated nuclear mass (without electrons) of 137.8741746 u . It is stable and does not undergo radioactive decay . Cerium, in general, is a reactive and gray metal that tarnishes in air and burns when heated .
Safety and Hazards
Future Directions
The future directions of Cerium-138 research could involve further exploration of its properties and potential applications. For instance, nanoceria has been widely used to develop electrochemical sensors and biosensors, and it could increase response time, sensitivity, and stability of the sensor . Additionally, the 138 La– 138 Ce isotope system could be further explored as a useful radiogenic tracer for geochronology studies .
properties
CAS RN |
15758-26-6 |
|---|---|
Product Name |
Cerium138 |
Molecular Formula |
IrN3O9 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dithione](/img/structure/B1174197.png)
![2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate](/img/structure/B1174198.png)



